Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester
Brand Name: Vulcanchem
CAS No.: 3560-17-6
VCID: VC21538642
InChI: InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)
SMILES: CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C21H24N2O6S
Molecular Weight: 432.5 g/mol

Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester

CAS No.: 3560-17-6

VCID: VC21538642

Molecular Formula: C21H24N2O6S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester - 3560-17-6

Description

Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester is a synthetic compound used primarily in peptide synthesis and medicinal chemistry. It is classified as an active ester derivative, which plays a crucial role in facilitating peptide bond formation in various chemical reactions. This compound is synthesized from L-cysteine through a series of chemical modifications, including the introduction of the benzyloxycarbonyl (Boc) group and the nitrophenyl ester group.

Synthesis and Applications

The synthesis of Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester typically involves several steps, starting from L-cysteine. The compound serves as a valuable building block in peptide synthesis, allowing researchers to create complex structures for drug development. It is also used in bioconjugation processes and drug delivery systems, enhancing the functionality of drugs and diagnostics .

Research Findings

Research involving Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester often focuses on its role in peptide synthesis and its potential applications in medicinal chemistry. The compound's ability to activate carboxylic acids for peptide bond formation is crucial for efficient peptide synthesis in both research and pharmaceutical applications .

CAS No. 3560-17-6
Product Name Boc-S-Benzyl-L-cysteine 4-nitrophenyl ester
Molecular Formula C21H24N2O6S
Molecular Weight 432.5 g/mol
IUPAC Name (4-nitrophenyl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)
Standard InChIKey DEQZTANESNRFKU-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Synonyms 3560-17-6;4-nitrophenyls-benzyl-n-(tert-butoxycarbonyl)-l-cysteinate;Boc-Cys(Bzl)-ONp;BOC-CYS-ONP;AC1L40EL;AC1Q60ZQ;MolPort-006-115-430;ZINC2575527;EINECS222-622-3;AR-1G4103;Boc-S-Benzyl-L-cysteine4-nitrophenylester;p-NitrophenylS-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate;(4-nitrophenyl)(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine4-nitrophenylester
PubChem Compound 294896
Last Modified Aug 15 2023

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